3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach involves the oxidative cyclization of hydrazones .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. For instance, the bromination of 4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazoles under microwave irradiation has been reported to be an efficient method .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the triazole-thiadiazole core and exhibit similar biological activities.
Pyrazine derivatives: Compounds with the pyrazine ring structure are known for their antimicrobial and anticancer properties.
Uniqueness
2-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazine is unique due to the presence of the methoxymethyl group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.
Properties
Molecular Formula |
C9H8N6OS |
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Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-(methoxymethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C9H8N6OS/c1-16-5-7-12-13-9-15(7)14-8(17-9)6-4-10-2-3-11-6/h2-4H,5H2,1H3 |
InChI Key |
HQJLHXBUEXAJRW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C2N1N=C(S2)C3=NC=CN=C3 |
Origin of Product |
United States |
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